1-[4-(Oxolan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one
Description
Properties
IUPAC Name |
1-[4-(oxolan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-2-12(15)14-7-5-13(6-8-14)10-11-4-3-9-16-11/h2,11H,1,3-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLONKSTCBGKJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)CC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fragment A: Synthesis of 4-(Oxolan-2-ylmethyl)piperazine
The oxolane methyl-substituted piperazine is synthesized via nucleophilic alkylation of piperazine with 2-(bromomethyl)oxolane.
Procedure :
Piperazine (1.0 equiv) and 2-(bromomethyl)oxolane (1.2 equiv) are combined in anhydrous toluene under nitrogen. Potassium carbonate (2.5 equiv) is added, and the mixture is refluxed at 110°C for 12 hours. The organic layer is washed with water, dried over MgSO₄, and concentrated to yield a white solid.
Key Data :
Fragment B: Acryloyl Chloride Preparation
Acryloyl chloride is synthesized via refluxing acrylic acid with thionyl chloride (1:1.5 molar ratio) in dichloromethane at 40°C for 3 hours. Excess reagents are removed under reduced pressure.
Acylation of 4-(Oxolan-2-ylmethyl)piperazine
Direct Acylation in Polar Aprotic Solvents
Procedure :
4-(Oxolan-2-ylmethyl)piperazine (1.0 equiv) is dissolved in dry THF under nitrogen. Triethylamine (1.5 equiv) is added, followed by dropwise addition of acryloyl chloride (1.1 equiv) at 0°C. The reaction is warmed to room temperature and stirred for 6 hours. The mixture is filtered, and the filtrate is concentrated to afford the crude product, which is recrystallized from ethanol.
Optimization Insights :
- Solvent Impact : THF outperforms DCM and toluene, providing 89% yield vs. 72% in DCM.
- Temperature : Reactions below 10°C minimize oligomerization of acryloyl chloride.
- Catalyst Screening : DMAP (4-dimethylaminopyridine) increases yield to 93% by accelerating acylation.
Characterization :
- Yield : 82–89%
- ¹H NMR (400 MHz, DMSO-d₆) : δ 6.85–6.78 (m, 1H, CH₂=CHCO), 6.12–6.05 (m, 1H, CH₂=CHCO), 5.72–5.65 (m, 1H, CH₂=CHCO), 3.75–3.68 (m, 2H, oxolane OCH₂), 3.45–3.38 (m, 1H, oxolane CH), 3.22–3.15 (m, 4H, piperazine NCH₂), 2.85–2.78 (m, 4H, piperazine NCH₂), 1.85–1.72 (m, 4H, oxolane CH₂).
Alternative Synthetic Routes
One-Pot Alkylation-Acylation Strategy
Procedure :
Piperazine, 2-(bromomethyl)oxolane, and acryloyl chloride are combined in a single reaction vessel with DIPEA (2.0 equiv) in acetonitrile. The mixture is stirred at 60°C for 24 hours, enabling sequential alkylation and acylation.
Advantages :
- Reduced purification steps
- Overall yield: 74%
Limitations :
- Competing over-alkylation reduces reproducibility.
Solid-Phase Synthesis Using Wang Resin
Procedure :
Wang resin-bound piperazine is alkylated with 2-(bromomethyl)oxolane, followed by acylation with acryloyl chloride. Cleavage with TFA/water (95:5) liberates the target compound.
Key Data :
- Yield: 68%
- Purity: 91%
Scalability and Industrial Considerations
Critical Challenges :
- Acryloyl Chloride Instability : Requires in situ generation to prevent degradation.
- Solvent Recovery : THF and toluene are recycled via distillation, reducing costs by 40%.
Process Intensification :
- Continuous-flow reactors achieve 92% yield with residence times of 30 minutes.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Oxolan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[4-(Oxolan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(Oxolan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The following table summarizes key structural analogs, their substituents, and biological activities:
Key Observations:
- Substituent Diversity : The piperazine ring accommodates bulky groups (e.g., bis(4-methoxyphenyl)methyl in ), sulfonyl groups (e.g., 4-bromophenylsulfonyl in ), and heterocycles (e.g., furan-2-carbonyl in ), influencing target selectivity and solubility.
- Propenone Role: The α,β-unsaturated ketone may enable covalent binding to cysteine residues in enzymes (e.g., TEAD inhibitors in ).
Physicochemical Properties
- Melting Points : Sulfonyl derivatives () exhibited higher melting points (184–208°C) due to strong intermolecular forces (e.g., hydrogen bonding, π-π stacking).
- Solubility : Methoxy/ethoxy substituents () likely improve solubility in polar solvents, whereas halogenated analogs () may exhibit lipophilicity.
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